molecular formula C14H12N2O2 B103668 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine CAS No. 18150-20-4

4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine

Cat. No. B103668
CAS RN: 18150-20-4
M. Wt: 240.26 g/mol
InChI Key: KHHRTVVCJQGYMV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine, also known as N-(4-nitrophenyl)-N-methyl-4-(2-pyridyl)but-3-en-1-amine, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.

Mechanism Of Action

The mechanism of action of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body.

Biochemical And Physiological Effects

Studies have shown that 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine can inhibit the production of inflammatory cytokines and reactive oxygen species in cells. Additionally, this compound has been shown to protect against oxidative stress and promote cell survival.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

Future research on 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine could focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further studies could investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine involves the reaction of 4-nitrobenzaldehyde with 4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridinemethyl-2-pyridylamine in the presence of a base and a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

18150-20-4

Product Name

4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-[(E)-1-(4-nitrophenyl)prop-1-en-2-yl]pyridine

InChI

InChI=1S/C14H12N2O2/c1-11(13-6-8-15-9-7-13)10-12-2-4-14(5-3-12)16(17)18/h2-10H,1H3/b11-10+

InChI Key

KHHRTVVCJQGYMV-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=NC=C2

SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2

Origin of Product

United States

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